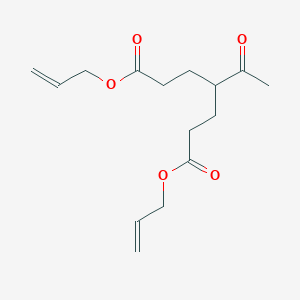
Diprop-2-en-1-yl 4-acetylheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 4-acetylheptanedioate is a chemical compound with the molecular formula C15H22O5 and a molecular weight of 282.3322 g/mol It is known for its unique structure, which includes both ester and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with diprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 4-acetylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 4-acetylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diprop-2-en-1-yl 4-acetylheptanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups in the compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diprop-2-en-1-yl 4-acetylpentanedioate: Similar structure but with a shorter carbon chain.
Diprop-2-en-1-yl 4-acetylhexanedioate: Similar structure but with a different carbon chain length.
Uniqueness
Diprop-2-en-1-yl 4-acetylheptanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and potential applications. Its molecular structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
6302-52-9 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 4-acetylheptanedioate |
InChI |
InChI=1S/C15H22O5/c1-4-10-19-14(17)8-6-13(12(3)16)7-9-15(18)20-11-5-2/h4-5,13H,1-2,6-11H2,3H3 |
Clave InChI |
GTQXENXHBBNKCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC(=O)OCC=C)CCC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


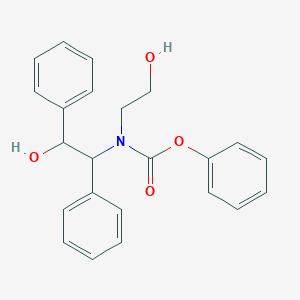
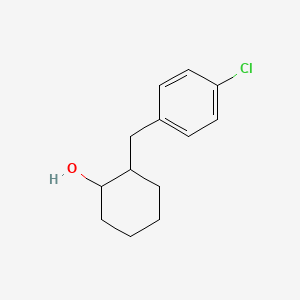
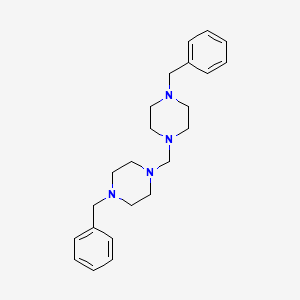
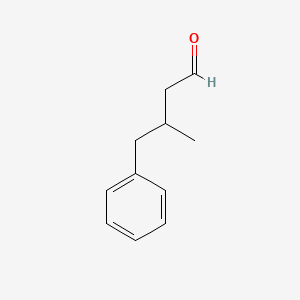
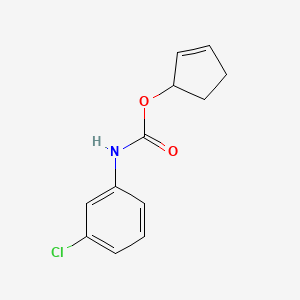


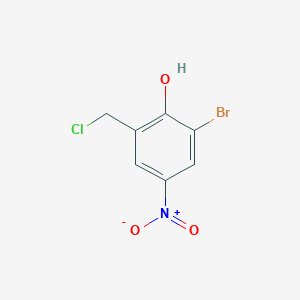
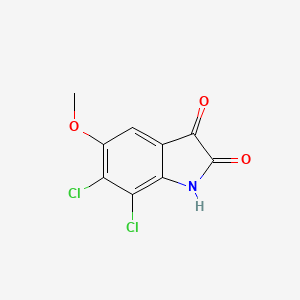


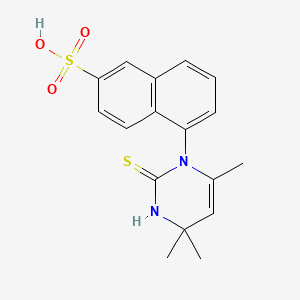
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)
![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)
